molecular formula C12H20N2O5 B13385758 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13385758
M. Wt: 272.30 g/mol
InChI Key: PECFITWCOBYBSW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid typically involves the following steps :

    Starting Material: Ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate.

    Reaction Conditions: The starting material is dissolved in ethanol and treated with a solution of lithium hydroxide monohydrate. The reaction mixture is stirred at room temperature for 5 hours.

    Workup: The reaction mixture is concentrated, diluted with water, and washed with ether. The aqueous solution is acidified with hydrochloric acid and extracted with dichloromethane.

Chemical Reactions Analysis

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including :

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common reagents used in these reactions include lithium hydroxide for hydrolysis, electrophiles such as alkyl halides for substitution, and oxidizing or reducing agents for redox reactions .

Scientific Research Applications

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including :

Comparison with Similar Compounds

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as :

    Pyrrolidine-2-one: A simpler derivative with a ketone group.

    Pyrrolidine-2,5-dione: A derivative with two carbonyl groups, known for its biological activities.

    Prolinol: A hydroxylated pyrrolidine derivative used in various chemical syntheses.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological properties .

Properties

IUPAC Name

1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-7(2)9(13-12(18)19-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECFITWCOBYBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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